molecular formula C4H5NS2 B8364769 5-Methylthioisothiazole

5-Methylthioisothiazole

Cat. No. B8364769
M. Wt: 131.2 g/mol
InChI Key: LRYMBQYPAJKHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthioisothiazole is a useful research compound. Its molecular formula is C4H5NS2 and its molecular weight is 131.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylthioisothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthioisothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methylthioisothiazole

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

5-methylsulfanyl-1,2-thiazole

InChI

InChI=1S/C4H5NS2/c1-6-4-2-3-5-7-4/h2-3H,1H3

InChI Key

LRYMBQYPAJKHSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=NS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a dry flask under N2 is added 4-cyano-3-hydroxy-5-methylthioisothiazole (8.6 g., 0.05 m.), DMF (120 ml.) and NaH (50% mineral oil, 2.5 g., 0.052 m.). After stirring at room temperature for 15 minutes, the tosylate of (S) 2-phenyl-3-tert. butylamino-5-hydroxymethyloxazolidine (0.05 m.) in DMF (80 ml.) is added and the solution heated at 80° C. with stirring. After 15 hours, the solution is cooled to 0°-10°, poured into H2O (600 ml.) and extracted with ether (4 × 100 ml.). The organic layer is washed with H2O (2 × 100 ml.) and 1N HCl (3 × 100 ml.). The acid layer is poured into NaOAc.3H2O (41 g., 0.3 m.) and the solution stirred at room temperature. After 5 hours, the solution is extracted with ether (2 × 100 ml.). The aqueous layer is neutralized with saturated Na2CO3 and extracted with CHCl3 (4 × 150 ml.). The organic layer is dried over Na2SO4, filtered and concentrated to dryness. The residue is chromatographed on silica gel 60 and the product eluted with CHCl3 saturated with ammonia. There is obtained 6.3 g. (42%) of (S) 4-cyano-3-tert. butylamino-2-hydroxypropoxy)-5-methylthioisothiazole, which on treatment with maleic yields the (S) 4-cyano-3-(3-tert. butylamino-2-hydroxypropoxy(-5-methylthioisothiazole hydrogen maleate salt hemihydrate, m.p. 199°-200° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
42%

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